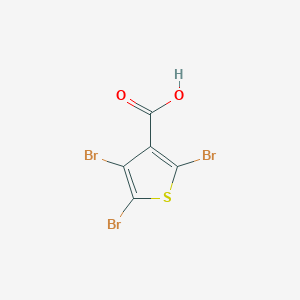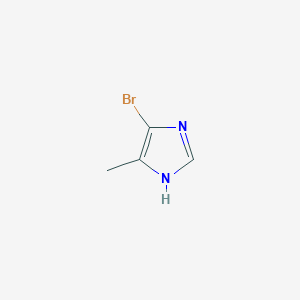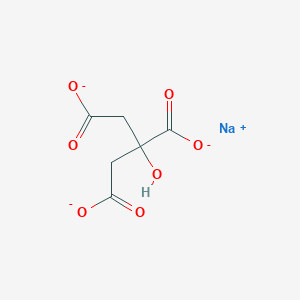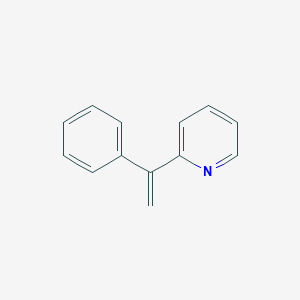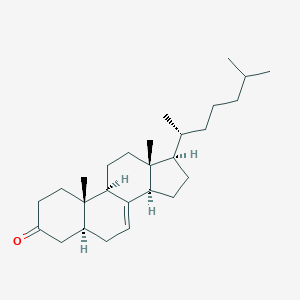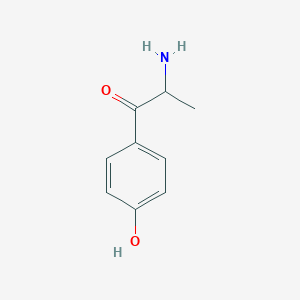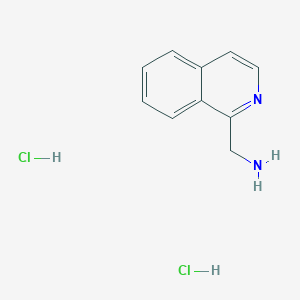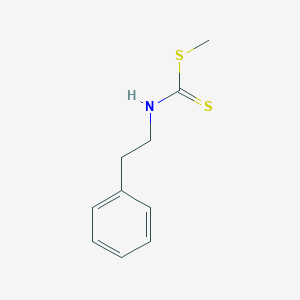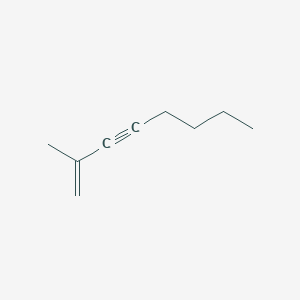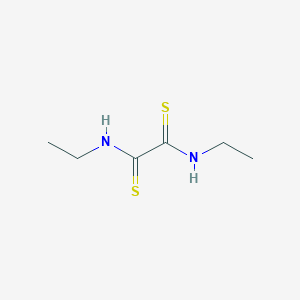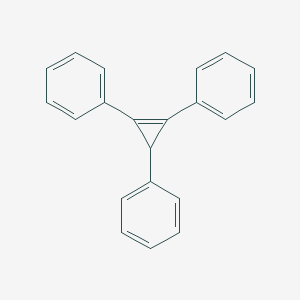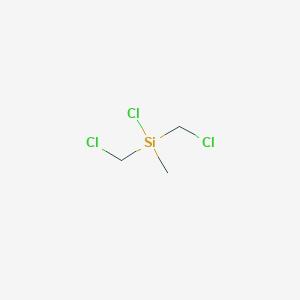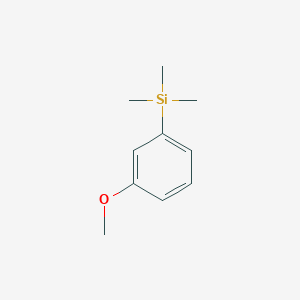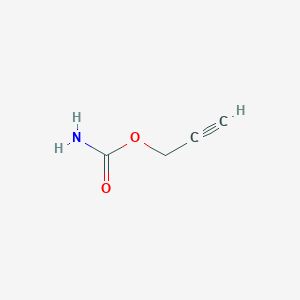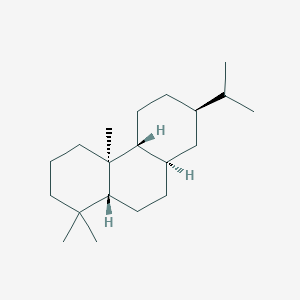
(+)-Abietane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-Abietane is a type of diterpene, which is a class of organic compounds that are found in many plants and fungi. It has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry.
Mécanisme D'action
The mechanism of action of (+)-Abietane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. It has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. It has also been shown to inhibit the activity of various enzymes and proteins, including cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-κB), which are involved in the regulation of inflammation and immune response.
Effets Biochimiques Et Physiologiques
(+)-Abietane has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antitumor properties. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase. It has also been shown to induce apoptosis in cancer cells and to inhibit the growth and proliferation of tumor cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using (+)-Abietane in lab experiments is its wide range of biological activities, which makes it a useful tool for studying various signaling pathways and disease processes. However, one of the limitations of using (+)-Abietane is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are many potential future directions for further research on (+)-Abietane. One area of interest is its potential use in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease. Another area of interest is its potential use as a tool for studying various signaling pathways and disease processes. Additionally, further research is needed to fully understand the mechanism of action of (+)-Abietane and to identify any potential side effects or safety concerns associated with its use.
Méthodes De Synthèse
(+)-Abietane can be synthesized from many different sources, including pine resin, fir needles, and other plant materials. One of the most common methods for synthesizing (+)-Abietane is through the use of acid-catalyzed rearrangement of the corresponding hydrocarbon. This reaction involves the use of a strong acid, such as sulfuric or hydrochloric acid, to catalyze the rearrangement of the hydrocarbon into the desired diterpene.
Applications De Recherche Scientifique
(+)-Abietane has been studied extensively for its potential use in scientific research, particularly in the areas of pharmacology and biochemistry. It has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to have potential therapeutic applications in the treatment of various diseases, including cancer, diabetes, and cardiovascular disease.
Propriétés
Numéro CAS |
18375-16-1 |
|---|---|
Nom du produit |
(+)-Abietane |
Formule moléculaire |
C20H36 |
Poids moléculaire |
276.5 g/mol |
Nom IUPAC |
(2R,4aR,4bS,8aR,10aR)-4b,8,8-trimethyl-2-propan-2-yl-1,2,3,4,4a,5,6,7,8a,9,10,10a-dodecahydrophenanthrene |
InChI |
InChI=1S/C20H36/c1-14(2)15-7-9-17-16(13-15)8-10-18-19(3,4)11-6-12-20(17,18)5/h14-18H,6-13H2,1-5H3/t15-,16-,17-,18-,20+/m1/s1 |
Clé InChI |
STIVVCHBLMGYSL-VBEQINLCSA-N |
SMILES isomérique |
CC(C)[C@@H]1CC[C@@H]2[C@@H](C1)CC[C@H]3[C@]2(CCCC3(C)C)C |
SMILES |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
SMILES canonique |
CC(C)C1CCC2C(C1)CCC3C2(CCCC3(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



